2-[(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetic acid
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Overview
Description
2-[(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetic acid is a chemical compound with the molecular formula C7H5N3O4S2 and a molecular weight of 259.27 g/mol . This compound is characterized by the presence of a nitroimidazole ring fused with a thiazole ring, which is further connected to a sulfanyl acetic acid moiety. It is primarily used in research and development settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 2-[(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetic acid involves multiple steps, typically starting with the formation of the nitroimidazole ring followed by the introduction of the thiazole ring. The final step involves the attachment of the sulfanyl acetic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-[(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The nitroimidazole ring is known to undergo reduction in anaerobic conditions, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This property is exploited in its potential use as an antimicrobial agent .
Comparison with Similar Compounds
Similar compounds to 2-[(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetic acid include other nitroimidazole derivatives and thiazole-containing compounds. Some examples are:
Metronidazole: A well-known nitroimidazole used as an antimicrobial agent.
Thiazole derivatives: Compounds like thiamine (vitamin B1) which contain the thiazole ring and have biological significance.
The uniqueness of this compound lies in its combined structure of nitroimidazole and thiazole rings, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O4S2/c11-4(12)3-16-5-6(10(13)14)9-1-2-15-7(9)8-5/h1-2H,3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZAKNCBDCGECQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=C(N21)[N+](=O)[O-])SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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